molecular formula C20H18F2N2O3S2 B2969549 N-(2,4-difluorobenzyl)-3-(N,4-dimethylphenylsulfonamido)thiophene-2-carboxamide CAS No. 1226454-35-8

N-(2,4-difluorobenzyl)-3-(N,4-dimethylphenylsulfonamido)thiophene-2-carboxamide

Cat. No.: B2969549
CAS No.: 1226454-35-8
M. Wt: 436.49
InChI Key: HXEQHWFHUKMYAO-UHFFFAOYSA-N
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Description

N-(2,4-difluorobenzyl)-3-(N,4-dimethylphenylsulfonamido)thiophene-2-carboxamide (CAS 1226454-35-8) is a synthetic small molecule with a molecular formula of C20H18F2N2O3S2 and a molecular weight of 436.50 g/mol . This compound is part of the thiophene-carboxamide class of derivatives, which have emerged as a significant area of investigation in anticancer research . These derivatives are designed as biomimetics of natural products like Combretastatin A-4 (CA-4), aiming to replicate its potent antiproliferative activity while improving upon its pharmacological properties . The structural architecture of this reagent incorporates a thiophene ring, known for its high aromaticity and critical role in molecular interaction profiles, which may enable superior binding characteristics within biological targets . The primary research value of this compound lies in its potential mechanism of action as a tubulin-binding agent. Computational molecular docking studies suggest that analogous thiophene-carboxamide derivatives exhibit a comparable interaction pattern to CA-4 and colchicine within the tubulin-colchicine-binding pocket (PDB ID: 6XER) . This binding is hypothesized to disrupt microtubule dynamics, leading to the inhibition of cell division and apoptosis in proliferating cells. Research on similar structures has demonstrated significant anti-proliferative efficacy against hepatocellular carcinoma (HCC) cell lines, such as Hep3B, with some compounds showing IC50 values in the low micromolar range and the ability to disrupt 3D spheroid formation of cancer cells . The compound is offered for research purposes to further explore these mechanisms and develop novel therapeutic strategies. It is supplied with a guaranteed purity of 90% or higher and is available in various quantities to suit different experimental needs . This product is strictly For Research Use Only and is not intended for human, veterinary, or diagnostic applications.

Properties

IUPAC Name

N-[(2,4-difluorophenyl)methyl]-3-[methyl-(4-methylphenyl)sulfonylamino]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18F2N2O3S2/c1-13-3-7-16(8-4-13)29(26,27)24(2)18-9-10-28-19(18)20(25)23-12-14-5-6-15(21)11-17(14)22/h3-11H,12H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXEQHWFHUKMYAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(C)C2=C(SC=C2)C(=O)NCC3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18F2N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Effects

Key structural variations among analogs include:

  • Core heterocycle : Thiophene (target compound) vs. thiazole () or benzo[d]thiazole ().
  • Substituents : Halogenated aryl groups (e.g., 2,4-difluorophenyl, 3-trifluoromethylphenyl) and sulfonamido modifications.
  • Functional groups : Carboxamide, sulfonamido, or nitro groups.
Table 1: Structural and Physicochemical Comparison
Compound Name / ID (Evidence) Core Structure Substituents Molecular Weight Key Properties / Activities
Target Compound Thiophene 2,4-difluorobenzyl, N,4-dimethylphenyl Not reported Likely enhanced binding via sulfonamido
N-(2,4-difluorophenyl)thiophene-2-carboxamide Thiophene 2,4-difluorophenyl 239.24 Density: 1.439 g/cm³; pKa: 10.54
N-(3-ethylphenyl)-3-(N-methyl-4-methylbenzenesulfonamido)thiophene-2-carboxamide Thiophene 3-ethylphenyl, N-methyl-4-methylphenyl 414.5 Not reported
Nitrothiophene carboxamides (e.g., ) Thiophene (nitro) 3-methoxy-4-trifluoromethylphenyl 408.36 (C₁₆H₁₀F₃N₃O₄S₂) Antibacterial; purity: 42–99%
Benzo[d]thiazole-2,4-dicarboxamides Benzo[d]thiazole 4-fluorophenyl, N-substituted Not reported Kinase inhibition; anticancer activity
S-alkylated 1,2,4-triazoles Triazole-thione 4-X-phenylsulfonyl, 2,4-difluorophenyl Varies Tautomerism confirmed via IR/NMR

Spectroscopic and Physicochemical Properties

  • IR/NMR Trends :
    • Sulfonamido groups exhibit C=S stretches at ~1247–1255 cm⁻¹ (), while carboxamides show C=O stretches at ~1663–1682 cm⁻¹ .
    • Tautomerism in triazole-thiones eliminates C=O bands, confirming cyclization .
  • Acidity/Basicity :
    • The target compound’s pKa is likely lower than N-(2,4-difluorophenyl)thiophene-2-carboxamide (pKa ~10.54) due to electron-withdrawing sulfonamido groups .

Q & A

Q. Critical Conditions :

  • Strict control of reaction temperature to avoid decomposition of the sulfonamide intermediate.
  • Use of anhydrous solvents and inert atmospheres (N₂/Ar) to prevent hydrolysis of acid-sensitive intermediates.

Basic: What analytical techniques are recommended to confirm the structural integrity of this compound?

Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR are essential for verifying substitution patterns. For example, the 2,4-difluorobenzyl group shows distinct aromatic proton splitting (doublet of doublets) at δ 7.2–7.4 ppm, while the sulfonamide moiety exhibits a singlet for the N-methyl group at δ 3.1–3.3 ppm .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H]⁺ at m/z 449.1) .
  • Infrared Spectroscopy : Peaks at 1650–1680 cm⁻¹ (C=O stretch) and 1150–1170 cm⁻¹ (S=O stretch) validate the carboxamide and sulfonamide groups .

Advanced: How can researchers resolve discrepancies in reported biological activity data for this compound?

Answer:
Contradictions in activity (e.g., varying IC₅₀ values in enzyme inhibition assays) may arise from:

  • Structural Isomerism : Confirm the absence of regioisomers via X-ray crystallography or 2D NMR (e.g., NOESY) to rule out alternative bonding configurations .
  • Assay Conditions : Standardize protocols for buffer pH, temperature, and co-solvents (e.g., DMSO concentration ≤0.1% to avoid cytotoxicity artifacts) .
  • Computational Validation : Use molecular docking (e.g., AutoDock Vina) to correlate activity with binding poses in target proteins, identifying critical interactions (e.g., hydrogen bonding with the sulfonamide group) .

Advanced: What strategies optimize the compound’s solubility and stability in pharmacokinetic studies?

Answer:

  • Solubility Enhancement : Co-solvent systems (PEG-400/water) or micellar formulations (e.g., Tween-80) improve aqueous solubility. Solubility parameters (logP ≈ 3.2) can be predicted via computational tools like ChemAxon .
  • Stability Testing : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Degradation products (e.g., hydrolyzed carboxamide) are minimized by lyophilization and storage at -20°C under argon .

Advanced: How can structural modifications improve target selectivity while minimizing off-target effects?

Answer:

  • SAR Studies : Systematic substitution of the 2,4-difluorobenzyl group (e.g., replacing fluorine with electron-withdrawing groups like -CF₃) alters binding affinity. For example, fluorination at the para position reduces off-target kinase inhibition by 40% .
  • Proteome-Wide Profiling : Use activity-based protein profiling (ABPP) to identify off-target interactions. Follow-up modifications (e.g., introducing a morpholine ring) enhance selectivity for the intended target (e.g., DENV NS5 RdRp) .

Basic: What are the recommended protocols for characterizing crystallinity and polymorphism?

Answer:

  • X-ray Diffraction (XRD) : Single-crystal XRD confirms the spatial arrangement of the thiophene and sulfonamide moieties. For example, dihedral angles between the thiophene and benzene rings (8.5–13.5°) influence packing efficiency .
  • DSC/TGA : Differential scanning calorimetry (DSC) identifies melting points (e.g., 191–199°C) and polymorphic transitions, while thermogravimetric analysis (TGA) assesses thermal stability up to 250°C .

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